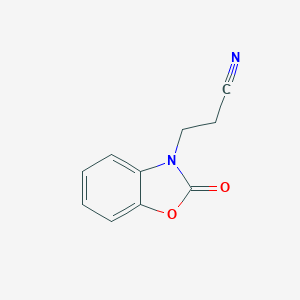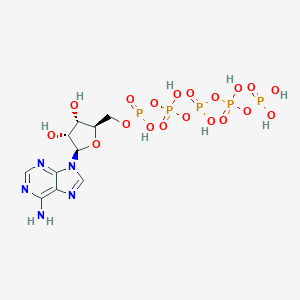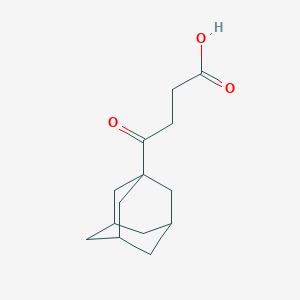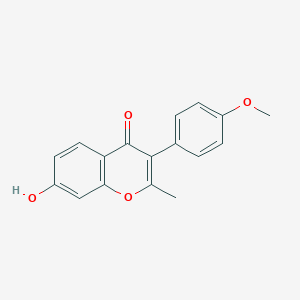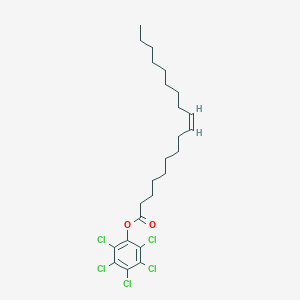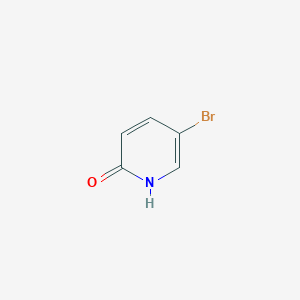
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione, also known as juglone, is a natural organic compound found in the leaves, roots, and bark of the black walnut tree. Juglone has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mécanisme D'action
Juglone exerts its antitumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and inhibition of angiogenesis. Juglone has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial effects by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis.
Effets Biochimiques Et Physiologiques
Juglone has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways. Juglone has been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative damage. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to activate the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in lab experiments is its relatively low cost and easy availability. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of using 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in lab experiments is its potential toxicity, as it can induce oxidative stress and damage DNA at high concentrations.
Orientations Futures
There are several potential future directions for research involving 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione. One area of interest is the development of 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms underlying 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione's antitumor and antimicrobial effects. Finally, there is potential for the use of 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
Juglone can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone or the reduction of 5,8-dihydroxy-1,4-naphthoquinone. The most common method for synthesizing 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione involves the oxidation of 5-hydroxy-1,4-naphthoquinone using potassium permanganate.
Applications De Recherche Scientifique
Juglone has been studied for its potential use in various scientific research applications, including its role as an antitumor agent, antimicrobial agent, and antioxidant. Juglone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections. Finally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antioxidant properties, which may make it useful in preventing oxidative damage in cells.
Propriétés
Numéro CAS |
14090-53-0 |
|---|---|
Nom du produit |
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione |
Formule moléculaire |
C14H12O7 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
3-acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-11(17)9-6(16)4-7(20-2)14(21-3)10(9)13(19)12(8)18/h4,16-17H,1-3H3 |
Clé InChI |
NOMNFRNVUGOWAK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2O)OC)OC)C(=O)C1=O)O |
SMILES canonique |
CC(=O)C1=C(C2=C(C(=C(C=C2O)OC)OC)C(=O)C1=O)O |
Synonymes |
2-Acetyl-3,8-dihydroxy-5,6-dimethoxy-1,4-naphthoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



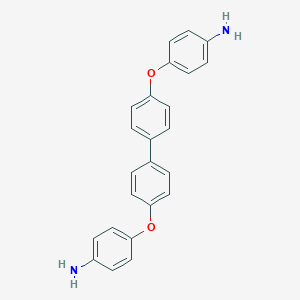
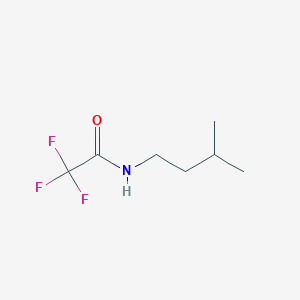
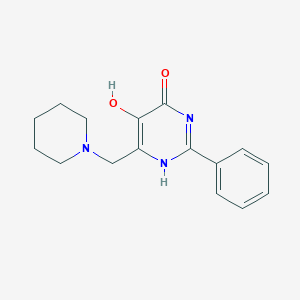
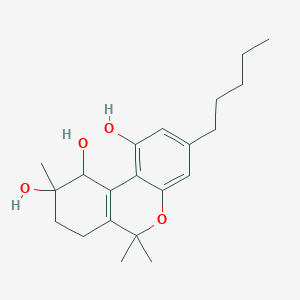
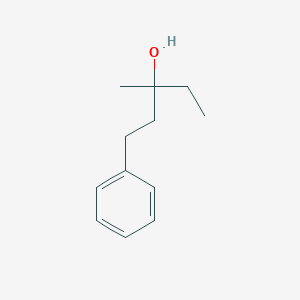
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
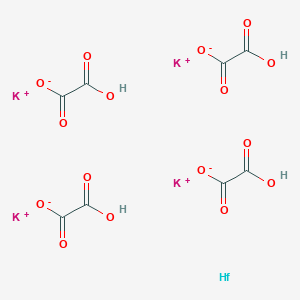
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
